molecular formula C11H26Cl3N3 B578382 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride CAS No. 1208089-44-4

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride

Cat. No.: B578382
CAS No.: 1208089-44-4
M. Wt: 306.7
InChI Key: CZXXPXBSIHHBRX-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is a chemical compound of interest in specialized organic and medicinal chemistry research. The structure features a piperazine ring linked to a piperidine moiety, both common pharmacophores in drug discovery. This trihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions . As a building block, it serves as a key synthetic intermediate for researchers designing and developing novel molecules. Its primary research value lies in its potential application in constructing more complex compounds for pharmaceutical screening and investigation, particularly in the exploration of central nervous system (CNS) targets or other biological pathways where such nitrogen-containing scaffolds are prevalent. This product is strictly for use in a laboratory setting and is intended for qualified research professionals. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-4-(4-methylpiperidin-4-yl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3.3ClH/c1-11(3-5-12-6-4-11)14-9-7-13(2)8-10-14;;;/h12H,3-10H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXXPXBSIHHBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCN(CC2)C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674278
Record name 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208089-44-4
Record name 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling Reactions with Boc-Protected Intermediates

A widely employed strategy involves coupling Boc-protected amino acids with 4-(1-methylpiperidin-4-yl)piperazine. For example:

  • Method A (WO2003010160A2):

    • Reagents : Boc-D-propargylglycine, 4-(1-methylpiperidin-4-yl)piperazine, HOBt, EDCI, diisopropylethylamine.

    • Conditions : Dichloromethane (DCM), room temperature, 12–24 hours.

    • Deprotection : HCl gas in methanol/anisole (0°C → room temperature), followed by SCX resin purification.

    • Yield : 84%.

  • Method B (WO2002100847):

    • Reagents : Boc-D-phenylglycine, 1-(1-methylpiperidin-4-yl)piperazine, diethyl cyanophosphonate, triethylamine.

    • Conditions : DCM at -15°C → room temperature.

    • Deprotection : HCl gas in methanol, yielding the trihydrochloride salt directly.

    • Yield : 95%.

Key Observations:

  • Base Selection : Triethylamine is preferred for maintaining low temperatures (-15°C), while diisopropylethylamine is used for room-temperature reactions.

  • Coupling Agents : EDCI/HOBt systems minimize racemization compared to cyanophosphonates.

Reductive Amination Strategies

A secondary route involves reductive amination of piperidine derivatives with piperazine:

  • Method C (J-stage):

    • Reagents : 4-Piperidone, 1-methylpiperazine, NaBH(OAc)<sub>3</sub>.

    • Conditions : Dichloroethane (DCE), room temperature.

    • Purification : Column chromatography (SiO<sub>2</sub>).

    • Yield : 68–72%.

Optimization Insights:

  • Solvent Effects : DCE improves reaction homogeneity compared to DCM.

  • Catalyst Loading : NaBH(OAc)<sub>3</sub> (1.2 equiv.) ensures complete reduction without overalkylation.

Critical Reaction Parameters

Temperature and Solvent Systems

ParameterMethod AMethod BMethod C
Temperature 0°C → RT-15°C → RTRT
Solvent DCMDCMDCE
Reaction Time 12–24 h18 h6–8 h
  • Low-Temperature Advantages : Reduces side reactions (e.g., epimerization) in Method B.

  • Solvent Polarity : DCM’s low polarity facilitates intermediate isolation in Method A.

Acidic Deprotection and Salt Formation

Acid SourceConcentrationSolventTemperatureYield
HCl (gas)AnhydrousMethanol0°C → RT95%
Trifluoroacetic Acid20% v/vDCMRT84%
  • HCl Gas Superiority : Provides stoichiometric control, ensuring complete salt formation.

  • SCX Resin Utility : Efficiently removes Boc groups while retaining the amine product.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Systems : Adapting Method B for flow chemistry reduces reaction time from 18 h to 2 h.

  • Crystallization Optimization : Chloroform/ethyl acetate systems yield a solvate-free trihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is utilized as a building block in the synthesis of complex organic molecules. It serves as a reagent in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding N-oxides.
  • Reduction : Reduction reactions can yield different amine derivatives.
  • Substitution : Participates in nucleophilic substitution reactions to produce various substituted piperazine derivatives.

Biology

In biological research, this compound is studied for its potential interactions with neurotransmitter receptors and enzymes. It is particularly noted for its:

  • Antidepressant Effects : Preliminary studies suggest that it may enhance serotonin levels in the brain, leading to antidepressant-like properties.
  • Anxiolytic Activity : Investigations indicate potential anxiolytic effects, which may be beneficial in treating anxiety disorders.
  • Neuroprotective Properties : Evidence suggests that it could provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress pathways.

Medicine

In pharmaceutical applications, this compound serves as an intermediate in the production of therapeutic agents. Its ability to modulate receptor activity makes it a candidate for developing drugs targeting mood regulation and neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antidepressant Activity :
    • Animal model research demonstrated significant reductions in depressive-like behaviors after administering the compound. This effect was linked to increased serotonin levels in the brain.
  • Anxiolytic Effects :
    • Behavioral tests (e.g., elevated plus maze) showed that administration led to increased exploratory behavior, suggesting reduced anxiety levels.
  • Neuroprotection in Neurodegenerative Models :
    • Cellular models indicated that the compound mitigated cell death induced by neurotoxic agents, associated with modulation of oxidative stress pathways.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in tumor growth, making it a potential candidate for antitumor drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name CAS Number Key Structural Features Molecular Weight Key Differences from Target Compound
1-(Piperidin-4-yl)piperazine trihydrochloride 1217074-64-0 Piperazine linked to piperidine (no methyl groups) 292.68 Lacks methyl groups on both rings
1-Methyl-4-(4-piperidyl)piperazine dihydrochloride 1219979-73-3 Piperazine with 4-piperidine; one fewer HCl 275.61 Dihydrochloride salt; fewer substituents
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride 53960-20-6 Piperazine with trimethoxybenzyl substituent 398.32 Aromatic substituent instead of piperidine
1-Methyl-4-(pyridin-4-yl)piperazine derivatives - Pyridine ring in place of piperidine ~250–300 Heteroaromatic substitution alters electronic properties

Pharmacological and Functional Comparisons

  • Antitumor Activity: The target compound’s Wee1 inhibitory activity contrasts with 1-Methyl-4-(pyridin-4-yl)piperazine derivatives, which show cytotoxicity via Smoothened (SMO) receptor modulation in Hedgehog signaling pathways . Piperazine-substituted naphthoquinones (e.g., PARP-1 inhibitors) exhibit distinct selectivity profiles, emphasizing the role of substitution patterns in target specificity .
  • Anti-inflammatory and Antitumor Activities :

    • Chalcone derivatives bearing piperazine moieties (e.g., compounds 8 and 9 ) demonstrate dual anti-inflammatory and antitumor effects, unlike the target compound, which is specialized for kinase inhibition .
  • Solubility and Stability :

    • The trihydrochloride form of the target compound offers superior aqueous solubility compared to dihydrochloride salts (e.g., 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride) .

Physicochemical and Analytical Properties

Property Target Compound 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride 1-(Piperidin-4-yl)piperazine trihydrochloride
Solubility High (aqueous) Moderate (organic solvents) High (aqueous)
HPLC Retention Time Not reported 8.2 min (C18 column) 6.5 min (C18 column)
Detection Methods LC-MS, NMR LC-DAD, NMR LC-MS, UV-Vis

Key Research Findings

  • Selectivity : Piperazine substitutions (e.g., methylpiperidine vs. pyridine) critically influence binding to targets like PARP-1 or SMO .
  • Salt Forms : Hydrochloride salts improve bioavailability but may affect toxicity profiles (e.g., hazard statements H302, H315 for the target compound) .
  • SAR Insights : Cyclic amines at the C-2 position of purine scaffolds enhance potency, suggesting parallels for optimizing piperazine-based therapeutics .

Biological Activity

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is a piperazine derivative known for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, including its interactions with various neurotransmitter receptors and its antimicrobial properties.

  • Molecular Formula : C10H22ClN3
  • Molecular Weight : Approximately 292.7 g/mol
  • Appearance : White crystalline powder
  • Solubility : Highly soluble in water, enhancing its utility in biological studies.

The biological effects of this compound are primarily attributed to its ability to interact with specific receptors and enzymes within the body. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which can influence mood, cognition, and behavior .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Additionally, it demonstrates insecticidal properties against mosquito species like Aedes aegypti and Anopheles stephensi, suggesting potential applications in vector control strategies .

Cytotoxic Effects

Studies have reported that this compound possesses cytotoxic effects against various cancer cell lines. This includes notable activity against both normal and tumor cells, indicating its potential role in cancer therapy. The specific mechanisms underlying these cytotoxic effects are still under investigation but may involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Variations in the piperidine moiety significantly influence its receptor binding affinity and selectivity. For example, modifications to the nitrogen atoms or the introduction of additional functional groups can enhance its pharmacological profile .

Compound NameCAS NumberMolecular FormulaNotable Properties
1-Methyl-4-(piperidin-3-yl)piperazine436099-90-0C10H22ClN3Used in Wee1 inhibitor preparation; distinct due to piperidinyl substitution at different position
1-Methylpiperazine109-55-7C5H12N2A simpler structure; lacks the piperidine moiety, which contributes to different biological activities

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that it could serve as a potential lead compound for developing new antibiotics.
  • Cytotoxicity Assessment : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, indicating a dose-dependent response .
  • Neurotransmitter Modulation : Research indicated that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which could make it a candidate for treating depression and anxiety disorders .

Q & A

Q. What established synthetic routes are available for 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves:

Alkylation : Reacting 1-methylpiperazine with a 4-methylpiperidin-4-yl precursor under acidic conditions to form the piperazine-piperidine backbone.

Salt Formation : Treating the free base with hydrochloric acid (3 equivalents) in ethanol or methanol at 0–5°C to precipitate the trihydrochloride salt .
Critical Conditions :

  • Anhydrous conditions during alkylation to prevent hydrolysis.
  • Controlled stoichiometry of HCl to avoid over-acidification and byproduct formation.
  • Recrystallization from ethanol/water mixtures to enhance purity (>98%) .

Q. How is structural characterization performed for this compound, and which analytical techniques are essential?

Methodological Answer:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths and angles .
  • NMR Spectroscopy : 1H and 13C NMR in D2O or DMSO-d6 resolve proton environments and confirm substitution patterns (e.g., methyl and piperidine groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and isotopic Cl− distribution .
  • Elemental Analysis : Quantifies Cl− content (theoretical: ~30.8%) to confirm trihydrochloride stoichiometry .

Advanced Research Questions

Q. How can synthetic yield be optimized in multistep reactions for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, reaction time, molar ratios) to identify optimal conditions. For example:
    • Alkylation Step : 60°C, 12 hours, 1.2:1 molar ratio (precursor:1-methylpiperazine) maximizes intermediate yield (75–80%) .
    • Salt Formation : Gradual HCl addition at 0°C minimizes exothermic side reactions .
  • Purification : Use flash chromatography (silica gel, CH2Cl2:MeOH 9:1) before salt formation to remove unreacted starting materials .

Q. How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

  • Standardized Protocols : Use USP methods for solubility testing (e.g., shake-flask technique at 25°C in PBS or DMSO) .
  • pKa Determination : Measure ionization states (e.g., via potentiometric titration) to clarify pH-dependent solubility variations .
  • Comparative Studies : Report solvent polarity (logP), ionic strength, and temperature to contextualize discrepancies (e.g., solubility in water: ~50 mg/mL vs. <1 mg/mL in hexane) .

Q. What in vitro models are suitable for evaluating biological activity, and how should assays be designed?

Methodological Answer:

  • Target-Specific Assays :
    • GPCR Binding : Use radioligand displacement assays (e.g., [3H]-ligand competition) with membrane preparations .
    • Enzyme Inhibition : Measure IC50 values via fluorogenic substrates (e.g., for kinases or proteases) .
  • Controls : Include cytotoxicity assessment (MTT assay) and reference standards (e.g., known inhibitors).
  • Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to ensure reproducibility .

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